5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group, a pyridin-3-ylmethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of a pyrazole derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and solvent-free reactions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-Amino-pyrazoles
- Pyrazole-based nonsteroidal anti-inflammatory drugs (e.g., Lonazolac, Epirizole)
Uniqueness
What sets 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid apart is its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-7-11(13(18)19)16-17(12)9-10-5-4-6-15-8-10/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
QPPHRMYFKCZUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.